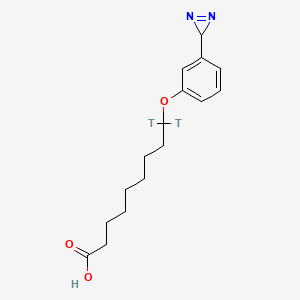

omega-(Diazirinophenoxy)nonanoic acid

Description

Omega-(Diazirinophenoxy)nonanoic acid is a synthetic derivative of nonanoic acid (a nine-carbon saturated fatty acid) functionalized with a diazirinophenoxy group at its terminal (omega) position. The diazirine moiety (a three-membered ring containing two nitrogen atoms) confers photoreactivity, enabling the compound to form covalent bonds with proximal biomolecules upon ultraviolet (UV) irradiation . This property makes it a valuable tool in photoaffinity labeling, a technique used to study protein-ligand interactions, membrane protein topologies, and metabolic pathways . Unlike natural nonanoic acid, which is primarily used as an herbicide or flavoring agent, this compound is tailored for advanced biochemical and pharmacological research applications.

Properties

CAS No. |

85045-34-7 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

294.37 g/mol |

IUPAC Name |

9-[3-(3H-diazirin-3-yl)phenoxy]-9,9-ditritiononanoic acid |

InChI |

InChI=1S/C16H22N2O3/c19-15(20)10-5-3-1-2-4-6-11-21-14-9-7-8-13(12-14)16-17-18-16/h7-9,12,16H,1-6,10-11H2,(H,19,20)/i11T2 |

InChI Key |

ALAZLSDACNWZOI-AQOUQJALSA-N |

SMILES |

C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2 |

Isomeric SMILES |

[3H]C([3H])(CCCCCCCC(=O)O)OC1=CC=CC(=C1)C2N=N2 |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2 |

Other CAS No. |

85045-34-7 |

Synonyms |

OAPUA omega-(diazirinophenoxy)nonanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares omega-(diazirinophenoxy)nonanoic acid with analogous compounds in terms of structure, biological activity, and applications.

Nonanoic Acid (Pelargonic Acid)

- Structure : Straight-chain C9 carboxylic acid.

- Key Properties : Naturally occurring, used as a contact herbicide and food flavoring . Phytotoxicity peaks at C9–C11 chain lengths due to optimal membrane penetration .

- Mechanism : Disrupts plasma membranes via lipid bilayer destabilization .

- Contrast: this compound’s diazirine group enables covalent crosslinking, expanding its utility in molecular research .

Furan-Modified Nonanoic Acid Derivatives (11M3, 9M5)

- Structure: Nonanoic acid derivatives with methyl- or pentyl-substituted furan rings (e.g., 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid) .

- Key Properties : Studied for phytotoxic effects and fragmentation patterns in mass spectrometry (MS).

- Contrast: While these derivatives focus on phytotoxicity, this compound prioritizes photoreactivity for labeling applications.

Isononanoic Acid

- Structure: Branched-chain isomer of nonanoic acid.

- Key Properties : Used in cosmetics as an emollient and in agrochemicals as a surfactant .

- Mechanism : Branched structure reduces crystallization, improving formulation stability .

- Contrast: this compound’s linear chain and terminal diazirine group favor precise targeting in biochemical assays.

Sarmentine and Sorgoleone

- Structure: Sarmentine (a piperideine alkaloid) and sorgoleone (a lipid benzoquinone).

- Key Properties: Natural herbicides with higher phytotoxicity than nonanoic acid .

- Mechanism : Sarmentine’s lipid affinity enhances membrane interaction, while sorgoleone inhibits mitochondrial respiration .

- Contrast: this compound’s synthetic design allows controlled photoreactivity, unlike natural compounds’ broad-spectrum toxicity.

Data Tables: Structural and Functional Comparison

Table 1: Molecular and Functional Properties

Table 2: Pharmacological and Toxicological Data

Research Findings and Mechanistic Insights

- Nonanoic Acid’s Dual Role: At low concentrations (≤300 µM), nonanoic acid increases metabolic activity in tumor cells, suggesting hormetic effects, while higher doses (>1500 µM) induce cytotoxicity . This compound’s photoreactive properties could enable targeted tumor studies without nonspecific toxicity.

- Chain Length vs. Lipid Affinity: Nonanoic acid’s phytotoxicity peaks at C9–C11, but lipid vesicle affinity increases with chain length . The diazirine group in this compound may enhance membrane targeting without requiring longer chains.

- Market Trends: Nonanoic acid demand is driven by agrochemicals in Asia-Pacific and cosmetics in Europe . This compound is poised for growth in biomedical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.